D-Cysteine

Enzyme inhibition Metalloprotease Zinc coordination

Researchers requiring enantiopure D-Cysteine face supply risk from L-cysteine substitution, which fails in chirality-dependent antibacterial assays, metalloprotease studies, and chiral sensor calibration. • Selective antibacterial: Superior activity vs. E. coli, L. monocytogenes, S. enteritidis (cf. L-cysteine) • Metalloprotease probe: Binds carboxypeptidase A active-site zinc (Ki=2.3 μM) without metal depletion artifacts • Chiral calibrant: Enables SERS (LOD 0.77 pmol/L) & UHPLC-MS (Rs=2.7) enantiomer-specific quantification Supplied with CoA; global shipping from multiple stock points.

Molecular Formula C3H7NO2S
Molecular Weight 121.16 g/mol
CAS No. 921-01-7
Cat. No. B559563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Cysteine
CAS921-01-7
SynonymsCysteine
Cysteine Hydrochloride
Half Cystine
Half-Cystine
L Cysteine
L-Cysteine
Zinc Cysteinate
Molecular FormulaC3H7NO2S
Molecular Weight121.16 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)S
InChIInChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m1/s1
InChIKeyXUJNEKJLAYXESH-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water
Freely soluble in alcohol, acetic acid, ammonia water;  insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride
Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C;  16 g/100 mL of solution at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





D-Cysteine Procurement & Chiral Identity


D-Cysteine (CAS 921-01-7) is the non-proteinogenic D-enantiomer of the sulfur-containing amino acid cysteine [1]. Unlike its naturally occurring L-counterpart, D-cysteine exhibits distinct biological activities, including selective antibacterial efficacy against specific Gram-negative and Gram-positive pathogens and the capacity to regulate neural progenitor cell proliferation [2]. As a chiral small molecule (C₃H₇NO₂S, MW 121.16), its procurement for research or industrial applications necessitates precise enantiomeric specification, as the stereochemical configuration determines its interaction profile with biological targets, analytical detection systems, and synthetic pathways [1].

Stereochemical Control
Non-proteinogenic D-enantiomer for enantiomer-attribution studies
Mechanistic Tool
Stable zinc coordination for metalloprotease inhibition research
Chiral Reference Standard
Essential for SERS and UHPLC-MS enantiomer-specific calibration

Why D-Cysteine Substitution Fails


Generic substitution with L-cysteine or structurally related D-amino acids (such as D-penicillamine) fails in applications requiring D-cysteine due to fundamentally divergent stereochemical recognition, mechanistic action, and analytical detectability [1]. D-cysteine and L-cysteine exhibit inverted antibacterial selectivity profiles across bacterial species, with D-cysteine showing superior activity against Escherichia coli, Listeria monocytogenes, and Salmonella enteritidis while L-cysteine preferentially targets Staphylococcus aureus [1]. At the molecular target level, D-cysteine binds the active-site zinc of carboxypeptidase A with a Ki of 2.3 μM to form a stable ternary complex, whereas D-penicillamine—despite differing by only two β-methyl groups—catalyzes active-site metal removal through a distinct two-step chelation mechanism [2][3]. Furthermore, chiral analytical methods (SERS, UHPLC-MS, photoelectrochemical sensing) achieve enantiomer-specific detection and quantification, rendering L-cysteine unusable as a calibration standard or target analyte for D-cysteine assays [4]. These chiral identity-dependent properties preclude simple interchange and mandate procurement of the specific D-enantiomer.

D-Cysteine
L-Cysteine
Inverted antibacterial selectivity profiles; enantiomer-specific analytical detection may not transfer
D-Cysteine
D-Penicillamine
Mechanistic divergence: stable zinc coordination vs catalytic chelation; binding mode may not replicate

D-Cysteine Performance Benchmarks


Carboxypeptidase A Inhibition: D-Cys vs. D-Pen

D-Cysteine inhibits carboxypeptidase A (ZnCPD) with a Ki of 2.3 μM by forming a stable ternary complex with the active-site zinc via a sulfur-zinc coordination bond [1][2]. In direct mechanistic contrast, D-penicillamine—structurally differing from D-cysteine by only two methyl groups on the β-carbon—functions as a catalytic chelator that promotes release of the active-site zinc at rates up to 420-fold faster than spontaneous metal dissociation, with an initial Ki(initial) of 1.2 mM and a final equilibrium Ki(final) of 0.25 mM [1][2]. This represents a divergence in both inhibitory mechanism (stable zinc binding versus metal chelation and removal) and potency, with D-cysteine exhibiting ~520-fold tighter initial binding compared to D-penicillamine [1][2].

CPA Inhibition Ki
Head-to-head
D-Cys Ki: 2.3 μM ~520-fold tighter initial binding
Supports zinc coordination mechanism studies
Mechanistic distinction from chelator-type inhibitors
Enzyme inhibition Metalloprotease Zinc coordination Structural biology

Antibacterial Selectivity: D-Cys vs. L-Cys

In a direct comparative study, D-cysteine and L-cysteine exhibited distinct and inverted antibacterial activity profiles against four pathogenic bacterial strains [1]. L-cysteine demonstrated preferred antibacterial activity against Staphylococcus aureus, whereas D-cysteine showed stronger antibacterial activity against Escherichia coli, Listeria monocytogenes, and Salmonella enteritidis compared to L-cysteine [1]. The differential activity was attributed to enantiomer-specific disruption of bacterial cell membrane integrity, leading to leakage of intracellular contents and cell death [1].

Antibacterial Profile
Head-to-head
D-Cys: active vs E. coli, L. mono, S. enteritidis
Supports antimicrobial screening context
Inverted selectivity profiles; species-dependent
Antimicrobial Chiral selectivity Bacterial membrane Food safety

SERS Enantioselective Detection: D-Cys vs. L-Cys

A metal ion-assisted enantiomorph-selective SERS biosensor based on an amphiphilic polymer matrix (Cu-APM) demonstrated quantifiable differentiation between D-cysteine and L-cysteine [1]. The sensor exhibited a sensitivity-distincting factor between the two enantiomers, with a linear detection range spanning from 1 mmol L⁻¹ to 1 nmol L⁻¹ and an ultra-low limit of detection of 0.77 pmol L⁻¹ [1]. The fabricated Cu-APM biosensor displayed high repeatability with a relative standard deviation (RSD) of 3.7% [1].

SERS Detection
Head-to-head
LOD: 0.77 pmol L⁻¹ Linear: 1 mmol L⁻¹–1 nmol L⁻¹
Supports enantiomer-specific calibration
RSD 3.7%; food sample matrices
Surface-enhanced Raman scattering Chiral sensing Enantiomer discrimination Analytical chemistry

UHPLC-MS Chiral Resolution of D-Cysteine

A validated chiral UHPLC-MS method using a Chiralpak® ZWIX(+) stationary phase achieved baseline resolution (Rₛ = 2.7) of D-cysteine and L-cysteine, with the D-enantiomer eluting before the L-enantiomer under polar ionic conditions (MeOH/MeCN/H₂O 49/49/2 v/v/v with 50 mM formic acid and 50 mM ammonium formate) [1]. The method demonstrated differential analytical sensitivity: the LOD and LOQ for D-cysteine were 0.02 mg/L and 0.05 mg/L, respectively, compared to 0.04 mg/L and 0.11 mg/L for L-cysteine, representing a two-fold improvement in detection sensitivity for the D-enantiomer [1]. Method precision (repeatability and intermediate precision) was below 4.0% for both enantiomers, with trueness ranging from 95.6% to 100.2% [1].

Chiral UHPLC-MS
Head-to-head
D-Cys LOD: 0.02 mg/L Rs = 2.7
Supports bioanalytical method validation
Precision <4.0%; trueness 95.6–100.2%
Chiral chromatography LC-MS Enantiomer separation Bioanalysis

Ligand Exchange Chromatography Enantiomer Resolution

In ligand exchange chromatography using β-cyclodextrin derivatives functionalized with either L-cysteine or D-cysteine as copper(II) complex eluents, high-performance liquid chromatography separation of racemic L/D-tryptophan (L/D-TrpO⁻) was achieved only when the D-cysteine derivative complex was employed as the eluent [1]. The L-cysteine derivative-based eluent failed to resolve the tryptophan racemate mixture under identical chromatographic conditions, demonstrating functional non-equivalence between the two chiral ligand systems [1].

Ligand Exchange
Head-to-head
D-Cys-Cu(II): resolves L/D-Trp
Chiral recognition property unique to D-enantiomer
Functional non-equivalence for stationary phase design
Ligand exchange chromatography Chiral stationary phase Amino acid resolution Cyclodextrin derivative

Chiroptical Sensing Selectivity: D-Cysteine Detection Without Chromatographic Separation

A chromophoric bifunctional probe design enables selective chiroptical sensing of D-cysteine and L-cysteine in aqueous solution without requiring chiral HPLC separation [1]. The assay exhibits high selectivity for free cysteine, with other amino acids, cysteine-derived small peptides, and biothiols showing no interference with the chiroptical signal generation [1]. This methodology was validated across 18 test samples for determination of absolute configuration, enantiomeric composition, and total cysteine concentration [1].

Chiroptical Sensing
Method context
Detection without chiral HPLC
Supports rapid enantiomeric purity assessment
Validated on 18 test samples
Chiroptical sensing Enantiomeric purity UV/CD spectroscopy Absolute configuration

D-Cysteine Application Scenarios


Zinc Metalloprotease Inhibition Studies

D-Cysteine serves as a defined tool compound for investigating stable zinc coordination at metalloprotease active sites, with a crystallographically validated binding mode to carboxypeptidase A (Ki = 2.3 μM) involving direct sulfur-zinc ligation [1][2]. This contrasts with D-penicillamine's catalytic chelation mechanism, enabling researchers to dissect zinc-dependent inhibition pathways without confounding metal depletion artifacts [1][2].

Chiral Antibacterial Material Development

D-Cysteine demonstrates selective antibacterial activity against Escherichia coli, Listeria monocytogenes, and Salmonella enteritidis, outperforming L-cysteine against these three pathogens [3]. This species-specific enantiomeric selectivity supports the development of chiral bacteriostatic materials and surfaces, particularly for food safety applications targeting Gram-negative and Listeria contamination [3].

Enantioselective Detection Reference Standard

D-Cysteine is an essential calibration standard for SERS-based enantioselective sensors (LOD = 0.77 pmol L⁻¹, linear range 1 nmol L⁻¹ to 1 mmol L⁻¹) [4] and UHPLC-MS methods achieving baseline chiral resolution (Rₛ = 2.7, LOD = 0.02 mg/L) [5]. Its use enables accurate quantification of D-cysteine in biological matrices, cell culture samples, and food authentication applications [4][5].

Chiral Chromatographic Stationary Phase Development

D-Cysteine-functionalized β-cyclodextrin derivatives, when complexed with copper(II), enable ligand exchange chromatographic resolution of amino acid racemates that cannot be separated using L-cysteine-based eluents, as demonstrated for L/D-tryptophan separation [6]. This differential molecular recognition property supports the development of novel chiral stationary phases for preparative and analytical enantiomer separations [6].

Application
Selection Property
Validation Focus
Metalloprotease inhibition studies
Stable zinc coordination binding mode
Crystallographic binding validation
Chiral antibacterial material development
Enantiomer-specific antibacterial profile
Species-level selectivity testing
Enantioselective detection reference standard
Chiral reference standard certification
SERS / UHPLC-MS calibration
Chiral chromatographic stationary phase design
Ligand exchange chiral recognition
Racemic amino acid separation testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
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